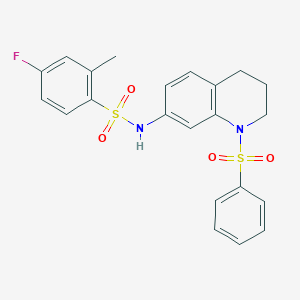

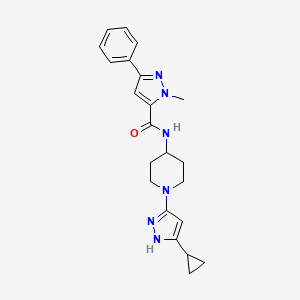

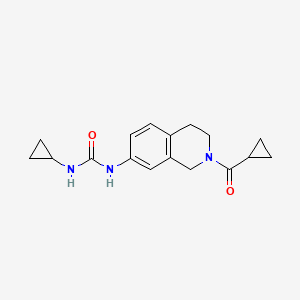

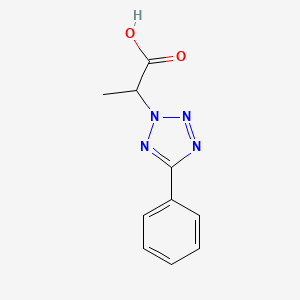

![molecular formula C19H22N2O5S2 B2564170 4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-20-2](/img/structure/B2564170.png)

4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

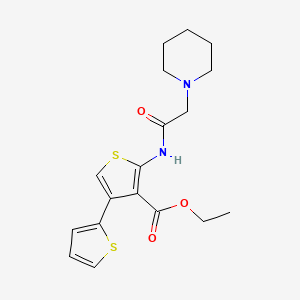

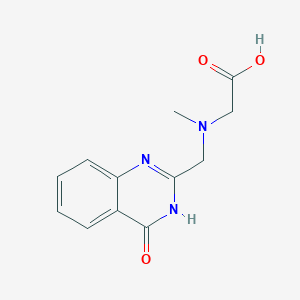

The compound “4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a type of spirocyclic compound . Spirocyclic compounds are characterized by their unique structural motif involving a quaternary carbon atom that is part of two ring systems.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,4-Dioxaspiro[4.5]decane have been synthesized using commercially available reagents. For instance, a study described a synthesis method using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.Molecular Structure Analysis

The molecular structure of similar compounds is characterized by a spirocyclic framework, which incorporates both oxygen and nitrogen atoms . This unique structure is crucial in its reactivity and interaction with other molecules.Aplicaciones Científicas De Investigación

Stereochemically Controlled Synthesis

Research has demonstrated the stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes, where phenylsulfanyl migration is utilized to prepare single enantiomers and diastereoisomers of spirocyclic compounds. This synthesis method highlights the versatility of spirocyclic frameworks in creating complex molecular architectures with defined stereochemistry, showcasing their potential in the development of novel compounds with specific chiral properties (Eames et al., 1996).

Functionalized Dioxaspiro[4.5]decanes Synthesis

A one-step synthesis approach for functionalized 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been described. This method achieves high stereoselectivity and provides an efficient route for the synthesis of dioxaspiro[4.5]decanes, which could be valuable in developing new materials or pharmaceuticals with spirocyclic structures (Carretero et al., 1994).

Synthesis of Sulfur-Containing Heterocycles

Spirocyclic compounds, including those derived from 4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, serve as key intermediates in the synthesis of sulfur-containing heterocycles. These compounds play a crucial role in the development of new heterocyclic compounds with potential applications in medicinal chemistry and materials science (Reddy et al., 2001).

Supramolecular Arrangements

The structure and supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, which relate closely to the spirocyclic framework of 4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, have been explored. This research sheds light on how substituents on the cyclohexane ring influence supramolecular arrangements, offering insights into the design of molecular assemblies with specific properties (Graus et al., 2010).

Propiedades

IUPAC Name |

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c22-27(23,17-7-3-1-4-8-17)20-13-11-19(12-14-20)21(15-16-26-19)28(24,25)18-9-5-2-6-10-18/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRAROAIABQJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2564095.png)

![1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2564099.png)

amine](/img/structure/B2564100.png)

![Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2564101.png)

![(5Z)-1-butyl-5-{[(4-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2564104.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2564105.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)